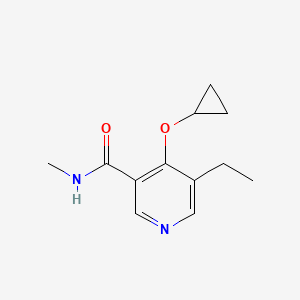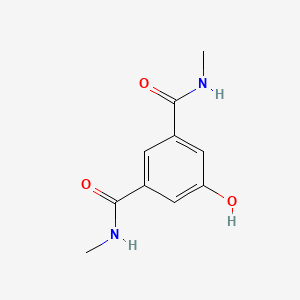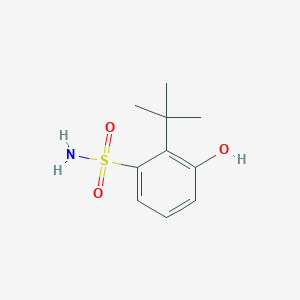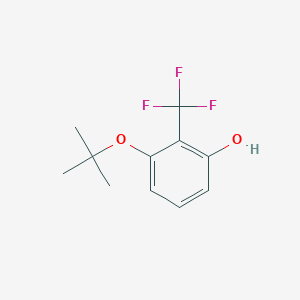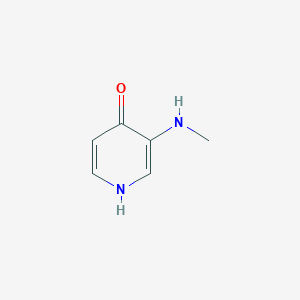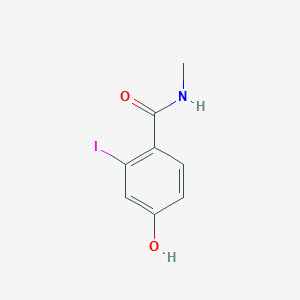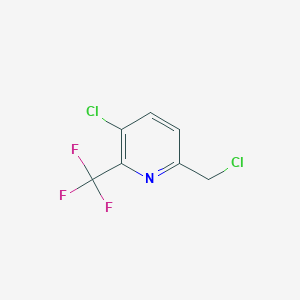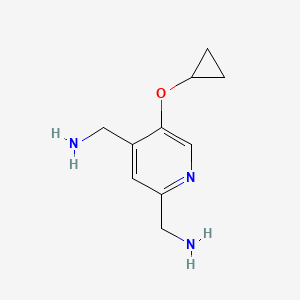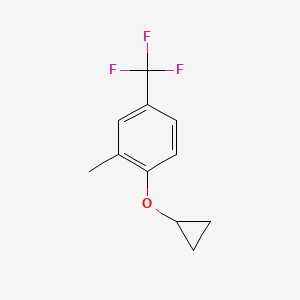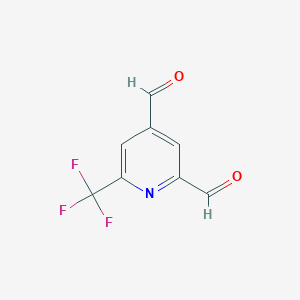
1-Tert-butoxy-2-cyclopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butoxy-2-cyclopropoxybenzene is an organic compound characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butoxy-2-cyclopropoxybenzene can be synthesized through a multi-step process involving the introduction of tert-butoxy and cyclopropoxy groups onto a benzene ring. One common method involves the reaction of a benzene derivative with tert-butyl alcohol and cyclopropyl alcohol in the presence of a strong acid catalyst. The reaction conditions typically include elevated temperatures and prolonged reaction times to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to facilitate the direct introduction of tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butoxy-2-cyclopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Tert-butoxy-2-cyclopropoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butoxy-2-cyclopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various functional groups. The tert-butoxy and cyclopropoxy groups play a crucial role in determining the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Tert-butoxy-2-propanol: Shares the tert-butoxy group but differs in the presence of a propanol group instead of a cyclopropoxy group.
1-Tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline: Contains a tert-butoxy group and a tert-butoxycarbonyl group, highlighting the versatility of tert-butoxy derivatives.
Uniqueness: 1-Tert-butoxy-2-cyclopropoxybenzene is unique due to the combination of tert-butoxy and cyclopropoxy groups on a benzene ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)15-12-7-5-4-6-11(12)14-10-8-9-10/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
UBQXRKFEIJBTPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


